1-Butyl-1-methylpiperidinium hexafluorophosphate, 99%

Overview

Description

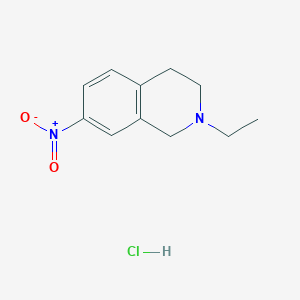

1-Butyl-1-methylpiperidinium hexafluorophosphate (BMPIPPF 6) is an ionic liquid . It can be used to prepare modified carbon composite electrodes, which are used as sensors in the estimation of paracetamol, neurotransmitter drugs, and NADH in biological samples .

Molecular Structure Analysis

The molecular formula of 1-Butyl-1-methylpiperidinium hexafluorophosphate is C10H22F6NP . The molecular weight is 301.25 . The SMILES string representation isFP-(F)(F)(F)F.CCCC[N+]1(C)CCCCC1 . Physical And Chemical Properties Analysis

1-Butyl-1-methylpiperidinium hexafluorophosphate appears as crystals . It has a water impurity level of ≤0.5% . The anion decomposes slowly in the presence of water .Scientific Research Applications

Ionic Liquids and Green Chemistry

1-Butyl-1-methylpiperidinium hexafluorophosphate has been a focus of research due to its properties as an ionic liquid. Studies have highlighted its potential hazards, unknown toxicity, and stability issues, underscoring the importance of handling it with the same precautions as other research chemicals. Its application in green chemistry is nuanced, emphasizing that ionic liquids are not inherently benign and must be evaluated for their environmental and safety impacts (Swatloski, Holbrey, & Rogers, 2003).

Polymerization Processes

The compound has been used as a solvent in the copper(I) mediated living radical polymerization of methyl methacrylate, demonstrating enhanced reaction rates and yielding polymers with narrow polydispersity. This application illustrates its utility in facilitating and improving polymer synthesis processes (Carmichael, Haddleton, Bon, & Seddon, 2000).

Flame Retardancy and Battery Safety

Research has also explored the use of 1-butyl-1-methylpiperidinium hexafluorophosphate as a flame-retarding additive in lithium-ion batteries. It has been shown to significantly suppress the flammability of electrolytes and enhance the thermal stability of cells, contributing to safer battery technologies (Choi, Sun, Shim, Scrosati, & Kim, 2011).

Ionic Liquids in Energy Storage

The compound has been investigated as part of mixed ionic liquid electrolytes for potential applications in energy storage devices, such as batteries and supercapacitors. Studies have focused on its mixtures with organic solvents and lithium salts, evaluating properties like viscosity, conductivity, and electrochemical stability (Diaw, Chagnes, Carré, Willmann, & Lemordant, 2005).

Safety and Hazards

Mechanism of Action

Target of Action

1-Butyl-1-methylpiperidinium hexafluorophosphate, also known as BMPIPPF6, is an ionic liquid . Its primary targets are carbon composite electrodes . These electrodes are used as sensors in the estimation of various substances such as paracetamol, neurotransmitter drugs, and NADH in biological samples .

Mode of Action

It is known that it interacts with its targets (carbon composite electrodes) to enhance their sensing capabilities . This interaction likely involves the formation of a layer of the ionic liquid on the electrode surface, which can improve the electrode’s sensitivity and selectivity .

Biochemical Pathways

The biochemical pathways affected by BMPIPPF6 are related to the detection and quantification of certain substances in biological samples. By enhancing the performance of carbon composite electrodes, BMPIPPF6 can improve the accuracy and reliability of these measurements .

Result of Action

The result of BMPIPPF6’s action is the improved performance of carbon composite electrodes. This includes enhanced sensitivity and selectivity, which can lead to more accurate and reliable measurements of target substances in biological samples .

Action Environment

The efficacy and stability of BMPIPPF6 can be influenced by various environmental factors. For instance, the temperature and humidity of the environment can affect the physical properties of the ionic liquid and, consequently, its interaction with the carbon composite electrodes . .

properties

IUPAC Name |

1-butyl-1-methylpiperidin-1-ium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N.F6P/c1-3-4-8-11(2)9-6-5-7-10-11;1-7(2,3,4,5)6/h3-10H2,1-2H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHOLSPXOTQMKMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCCCC1)C.F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22F6NP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049385 | |

| Record name | 1-Butyl-1-methylpiperidinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1257647-66-7 | |

| Record name | 1-Butyl-1-methylpiperidinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1257647-66-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-[4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6327954.png)

![8-[3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6327960.png)

![8-[4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B6327970.png)

![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoate, 97%](/img/structure/B6327986.png)

![Methyl 2-[(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6327999.png)

![(3-Chlorobenzo[b]thiophen-2-yl)-N-(3-iodophenyl)formamide](/img/structure/B6328039.png)

![N-(4-(tert-Butyl)phenyl)(3-chlorobenzo[b]thiophen-2-yl)formamide](/img/structure/B6328042.png)